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molecular formula C10H6F3NS B8575289 2-(2-Thienyl)-5-(trifluoromethyl)pyridine

2-(2-Thienyl)-5-(trifluoromethyl)pyridine

Cat. No. B8575289
M. Wt: 229.22 g/mol
InChI Key: ROJZKPKOWHXGLB-UHFFFAOYSA-N
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Patent
US08071975B2

Procedure details

2-thienylboronic acid (Lancaster Synthesis, Inc., 1.00 g, 7.81 mmol), 2-chloro-5-trifluoromethylpyrdine (Adrich Chemical Co., 1.417 g, 7.81 mmol), tetrakistriphenylphosphine palladium(0) (Aldrich, 451 mg, 0.391 mmol), potassium carbonate (EM Science, 3.24 g, 23.4 mmol), water (20 mL), and dimethoxyethane (Aldrich, 20 mL) were allowed to stir at reflux for 20 hours under N2, after which time the mixture was cooled to room temperature and the organic and aqueous layers were separated. The aqueous layer was extracted with 3×50 mL of diethyl ether, and the combined organic fractions were dried with sodium sulfate, filtered, and the filtrate was evaporated to dryness. The crude product was purified by silica gel flash chromatography with CH2Cl2/hexanes (1:1) as the eluent (product Rf=0.5), to afford the product as a white crystalline solid (yield=5.2 g, 73% isolated yield). 1H NMR (CDCl3, 296 K, 300 MHz): δ=7.73-7.57 (2H, m), 7.55 (1H, d, J=8.5 Hz), 7.34 (1H, d, J=4.8 Hz), 6.88 (1H, d, J=4.8 Hz) ppm. 19F NMR (CDCl3, 296 K, 282 MHz) δ=−62.78 ppm. Intermediate bridged dimer,
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.417 g
Type
reactant
Reaction Step Two
[Compound]
Name
tetrakistriphenylphosphine palladium(0)
Quantity
451 mg
Type
reactant
Reaction Step Three
Quantity
3.24 g
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six
Yield
73%

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1B(O)O.Cl[C:10]1[CH:15]=[CH:14][C:13]([C:16]([F:19])([F:18])[F:17])=[CH:12][N:11]=1.C(=O)([O-])[O-].[K+].[K+].O>C(COC)OC>[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:10]1[CH:15]=[CH:14][C:13]([C:16]([F:19])([F:18])[F:17])=[CH:12][N:11]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
S1C(=CC=C1)B(O)O
Step Two
Name
Quantity
1.417 g
Type
reactant
Smiles
ClC1=NC=C(C=C1)C(F)(F)F
Step Three
Name
tetrakistriphenylphosphine palladium(0)
Quantity
451 mg
Type
reactant
Smiles
Step Four
Name
Quantity
3.24 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Five
Name
Quantity
20 mL
Type
reactant
Smiles
O
Step Six
Name
Quantity
20 mL
Type
solvent
Smiles
C(OC)COC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 20 hours under N2
Duration
20 h
CUSTOM
Type
CUSTOM
Details
the organic and aqueous layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with 3×50 mL of diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic fractions were dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel flash chromatography with CH2Cl2/hexanes (1:1) as the eluent (product Rf=0.5)

Outcomes

Product
Name
Type
product
Smiles
S1C(=CC=C1)C1=NC=C(C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 290.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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